N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
Properties
CAS No. |
850719-62-9 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C17H17N3O3/c1-12-5-2-3-7-14(12)17-19-16(23-20-17)9-8-15(21)18-11-13-6-4-10-22-13/h2-7,10H,8-9,11H2,1H3,(H,18,21) |
InChI Key |
RGHSWQSXVKVRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 |
solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Strategy
The compound is dissected into three key intermediates:
Key Reaction Steps
-
Oxadiazole Ring Formation :
-
Amide Coupling :
-
The acyl chloride intermediate reacts with furan-2-ylmethylamine in tetrahydrofuran (THF) to yield the final product.
-
Detailed Step-by-Step Synthesis
Preparation of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl Chloride
-
Starting Materials :
-
Procedure :
-
Yield and Purity :
-
Yield: 68% (4.8 g).
-
Purity: >95% (HPLC).
-
Amide Bond Formation with Furan-2-ylmethylamine
-
Reagents :
-
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl chloride (1.0 equiv)
-
Furan-2-ylmethylamine (1.5 equiv)
-
THF, 0°C to room temperature.
-
-
Procedure :
-
Add furan-2-ylmethylamine (2.2 g, 22.9 mmol) to THF (30 mL).
-
Slowly add acyl chloride (4.8 g, 15.3 mmol) in THF (10 mL).
-
Stir for 12 hours, concentrate, and recrystallize from ethanol.
-
-
Yield and Characterization :
-
Yield: 74% (4.1 g).
-
NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H), 6.85 (s, 1H), 6.25 (m, 2H), 3.75 (t, 2H), 2.95 (t, 2H), 2.45 (s, 3H).
-
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Standard | DMF | 80 | 68 | 95 |
| Optimized | THF | 60 | 74 | 98 |
| High-Temperature | Toluene | 110 | 52 | 88 |
Catalytic Additives
-
Triethylamine vs. DMAP :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| NMR | δ 2.45 (s, CH₃), 6.25 (m, furan-H) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N) |
| HRMS (ESI+) | m/z 338.1472 [M+H]⁺ (calc. 338.1470) |
Purity Assessment
-
HPLC : Rt = 8.2 min (C18 column, 70:30 MeOH:H₂O).
-
Thermal Analysis : Melting point 162–164°C (DSC).
Challenges and Troubleshooting
Oxadiazole Ring Instability
Byproduct Formation During Amidation
-
Issue : N-acylation of furan nitrogen.
-
Solution : Excess amine (1.5 equiv) and DMAP catalysis.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of oxadiazole derivatives as antitubercular agents. The compound N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide has shown promising activity against Mycobacterium tuberculosis.
Case Study
A study synthesized several oxadiazole derivatives and evaluated their minimum inhibitory concentration (MIC) values against M. tuberculosis. The results indicated that compounds with furan and oxadiazole moieties exhibited significant antitubercular activity, comparable to standard drugs like isoniazid .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing oxadiazole rings can exhibit significant cytotoxic effects against various cancer cell lines.
Experimental Findings
In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound was found to induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
Table 1: Cytotoxic Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 12.5 |
| This compound | A549 | 15.0 |
| Staurosporine | MDA-MB-231 | 5.07 |
| 5-Fluorouracil | A549 | 5.18 |
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is crucial for optimizing its efficacy. The presence of both furan and oxadiazole rings appears to enhance its biological activity. Modifications to these structures can lead to improved potency and selectivity against specific targets.
Insights from Recent Research
Research indicates that varying substituents on the phenyl group can significantly affect the compound's biological activity. For instance, introducing electron-withdrawing groups can enhance antitubercular activity by stabilizing the transition state during enzyme inhibition .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Propanamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methylphenyl group is electron-donating, contrasting with electron-withdrawing substituents like trifluoromethyl (in ) or fluorophenyl (in ), which may alter electronic density and receptor interactions.
- Amide Group Diversity : The furan-2-ylmethyl amide substituent in the target compound differs from pyrimidine (), piperidine (), and pyridine () moieties in analogs, impacting solubility and hydrogen-bonding capacity.
Pharmacological Activity
Table 3: Bioactivity Profiles of Selected Compounds
Key Findings :
- Anti-TB Potential: The fluorophenyl analog (C22) demonstrates superior binding affinity to InhA compared to isoniazid, a first-line TB drug, suggesting that electron-withdrawing groups may enhance target engagement .
- Receptor Selectivity : Trifluoromethyl-substituted compounds (e.g., ) show CB2 receptor selectivity, highlighting the role of lipophilic substituents in receptor specificity.
ADMET and Drug-Likeness
Table 4: ADMET Comparison
†Predicted using analogous structures. ‡Trifluoromethyl groups often enhance lipophilicity and BBB penetration.
Insights :
Biological Activity
N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 328.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole moiety can modulate the activity of enzymes or receptors, while the furan ring may facilitate binding to proteins or nucleic acids, influencing their biological functions .
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. In particular, derivatives similar to this compound were tested against various bacterial strains. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| 5a | 8.34 ± 0.55 µM | Staphylococcus aureus |
| 5g | 8.37 ± 0.12 µM | Salmonella typhi |
| 5p | 8.65 ± 0.57 µM | Pseudomonas aeruginosa |
| 5i | 8.97 ± 0.12 µM | Escherichia coli |
| Reference (Ciprofloxacin) | 7.80 ± 0.19 µM | Various strains |
These results indicate that the synthesized compounds exhibit potent antibacterial activity comparable to standard antibiotics .
Cytotoxicity and Anticancer Activity
In vitro studies have also assessed the cytotoxic effects of this compound against cancer cell lines such as MCF-7 and HeLa. The following table summarizes the findings:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.65 | MCF-7 |
| Compound B | 2.41 | HeLa |
These results suggest that certain derivatives possess significant anticancer properties, warranting further exploration for therapeutic applications .
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of a series of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the oxadiazole structure enhanced antimicrobial efficacy.
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The study found that specific structural modifications significantly increased cytotoxicity against MCF-7 cells compared to control compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, and how can purity be maximized?
- Methodological Answer : The compound’s synthesis typically involves coupling a carboxylic acid derivative (e.g., 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid) with furan-2-ylmethanamine via amide bond formation using activating agents like HATU or EDC. Optimizing reaction conditions (e.g., solvent polarity, temperature, stoichiometry) is critical. For example, using DMF as a solvent at 60°C for 12 hours achieved a 47% yield in analogous oxadiazole-containing compounds . Purity (>95%) can be ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. For instance, -NMR resolves the furan methylene protons (δ 4.3–4.5 ppm) and oxadiazole aromatic protons (δ 7.2–8.1 ppm). HRMS with ESI+ ionization confirms the molecular ion peak (e.g., [M+H] at m/z 354.15) .
Q. What are the key physicochemical properties (e.g., solubility, logP) influencing its experimental handling?
- Methodological Answer : The compound’s logP (~3.2) suggests moderate lipophilicity, requiring solvents like DMSO or ethanol for dissolution. Solubility in aqueous buffers is limited (<0.1 mg/mL), necessitating formulation with surfactants (e.g., Tween-80) for in vivo studies . Thermal stability (TGA/DSC analysis) should be assessed to avoid decomposition during storage.
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound, and what validation experiments are needed?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (LigandScout) can identify potential targets like enzymes (e.g., InhA for anti-TB activity) or receptors (e.g., CB2 for neuroinflammation). For example, oxadiazole derivatives showed binding affinity to InhA (ΔG = -9.2 kcal/mol) in silico, validated via enzyme inhibition assays (IC ≤ 10 µM) . Follow-up SPR or ITC experiments quantify binding kinetics.
Q. What structural modifications enhance its activity against specific biological targets (e.g., antimicrobial or anti-inflammatory)?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -NO) at the 2-methylphenyl moiety increases antimicrobial potency by 3-fold, as seen in SAR studies of analogous compounds . Replacing the furan ring with a thiophene improves metabolic stability (t > 2 hours in microsomal assays) .
Q. How can contradictory data from in vitro vs. in vivo efficacy studies be resolved?
- Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Pharmacokinetic profiling (plasma protein binding, C) and metabolite identification (LC-MS/MS) clarify these issues. For example, low oral bioavailability (<20%) in rats was mitigated via PEGylation, improving AUC by 50% .
Q. What strategies mitigate toxicity risks identified in preliminary screenings?
- Methodological Answer : In silico toxicity prediction (ProTox-II) identifies hepatotoxicity risks (e.g., CYP3A4 inhibition). Structural optimization (e.g., reducing logP to <2.5) or prodrug design (e.g., esterification) lowers toxicity. Ames tests and hERG channel assays further validate safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
